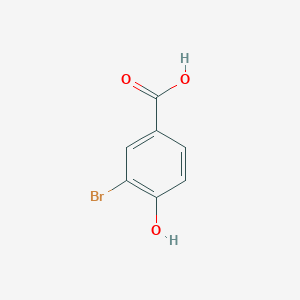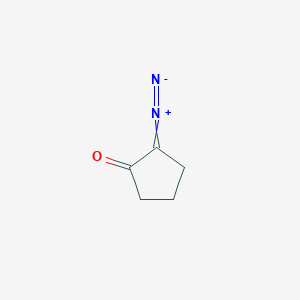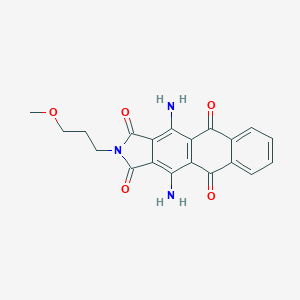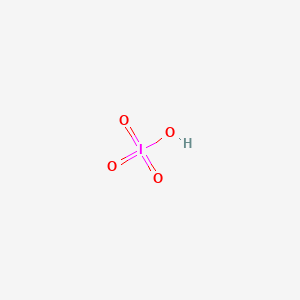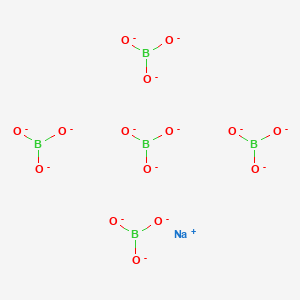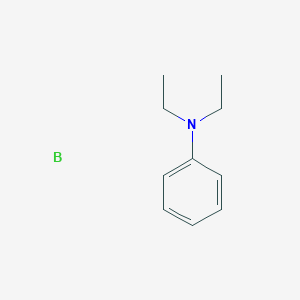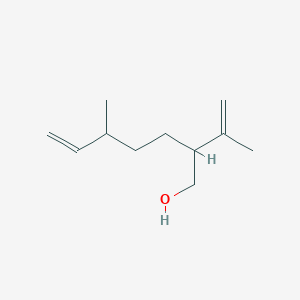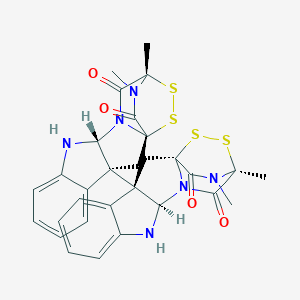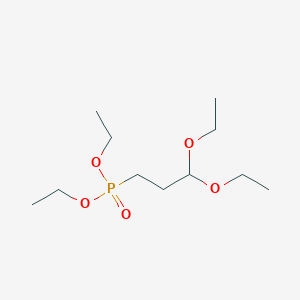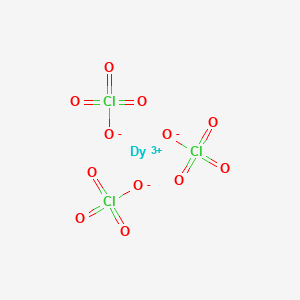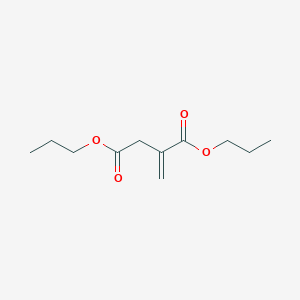
Dipotassium tetrabromoplatinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium tetrabromoplatinate, also known as potassium tetrabromoplatinate(II), is a chemical compound with the formula K₂PtBr₄. It is a red crystalline powder primarily used in platinum catalytic applications. This compound is known for its high purity and is available in various forms, including submicron and nanopowder .
准备方法
Synthetic Routes and Reaction Conditions: Dipotassium tetrabromoplatinate can be synthesized through the reaction of potassium bromide with platinum(II) bromide in an aqueous solution. The reaction typically involves dissolving platinum(II) bromide in hydrobromic acid, followed by the addition of potassium bromide. The resulting solution is then evaporated to yield this compound crystals .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in high purity grades, including 99%, 99.9%, 99.99%, and 99.999% .
化学反应分析
Types of Reactions: Dipotassium tetrabromoplatinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo ligand substitution reactions where the bromide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Common reducing agents include hydrogen gas and sodium borohydride.
Substitution: Ligand substitution reactions often involve the use of ligands such as ammonia or phosphines under controlled conditions.
Major Products:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: Various platinum complexes with different ligands.
科学研究应用
Dipotassium tetrabromoplatinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum compounds and as a catalyst in various chemical reactions.
Biology: It is used in studies involving platinum-based drugs and their interactions with biological molecules.
Medicine: It is investigated for its potential use in platinum-based chemotherapy drugs.
Industry: It is used in the production of high-purity platinum for electronic and catalytic applications.
作用机制
The mechanism of action of dipotassium tetrabromoplatinate involves its ability to form complexes with various ligands. These complexes can interact with molecular targets, such as DNA or proteins, leading to various biological effects. The pathways involved in these interactions depend on the specific ligands and the nature of the target molecules .
相似化合物的比较
Potassium tetrabromopalladate(II): Similar in structure but contains palladium instead of platinum.
Potassium tetrabromoaurate(III): Contains gold instead of platinum and has different oxidation states.
Potassium hexabromoplatinate(IV): Contains six bromide ligands and platinum in a higher oxidation state.
Uniqueness: Dipotassium tetrabromoplatinate is unique due to its specific combination of potassium and platinum with four bromide ligands. This specific structure imparts unique catalytic properties and reactivity compared to other similar compounds .
属性
CAS 编号 |
13826-94-3 |
|---|---|
分子式 |
Br4K2Pt |
分子量 |
592.90 g/mol |
IUPAC 名称 |
dipotassium;tetrabromoplatinum(2-) |
InChI |
InChI=1S/4BrH.2K.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChI 键 |
AXZAYXJCENRGIM-UHFFFAOYSA-J |
SMILES |
[K+].[K+].[Br-].[Br-].[Br-].[Br-].[Pt+2] |
规范 SMILES |
[K+].[K+].Br[Pt-2](Br)(Br)Br |
物理描述 |
Red powder; Highly soluble in water; [Strem Chemicals MSDS] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


